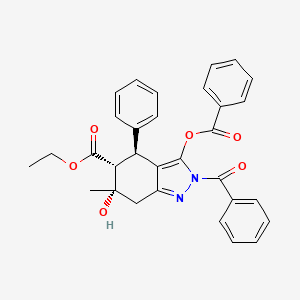
4-Methoxy-1-naphthyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-naphthyl thiocyanate is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and a thiocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-naphthyl thiocyanate typically involves the reaction of 4-methoxy-1-naphthol with thiocyanate reagents. One common method includes the use of thiophosgene or similar reagents to introduce the thiocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 4-Methoxy-1-naphthyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
科学研究应用
4-Methoxy-1-naphthyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-methoxy-1-naphthyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
4-Methoxy-1-naphthol: Shares the methoxy-naphthalene structure but lacks the thiocyanate group.
1-Naphthyl isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group.
4-Methoxy-2-naphthyl thiocyanate: Similar structure with a different position of the methoxy group.
Uniqueness: 4-Methoxy-1-naphthyl thiocyanate is unique due to the specific positioning of the methoxy and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
66231-77-4 |
|---|---|
分子式 |
C12H9NOS |
分子量 |
215.27 g/mol |
IUPAC 名称 |
(4-methoxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C12H9NOS/c1-14-11-6-7-12(15-8-13)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI 键 |
AQBMFRXFXLTEOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phenylphosphanium](/img/structure/B14486400.png)
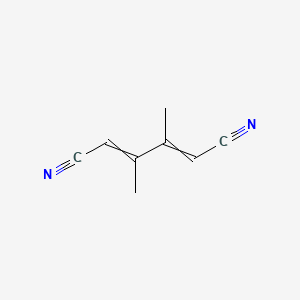
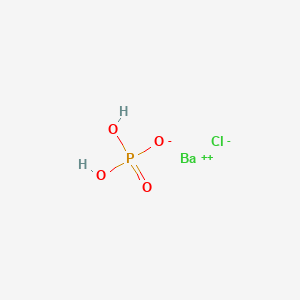
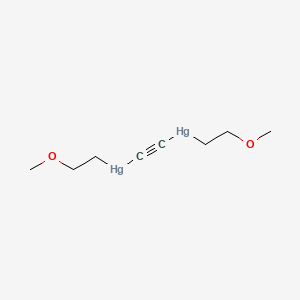
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)


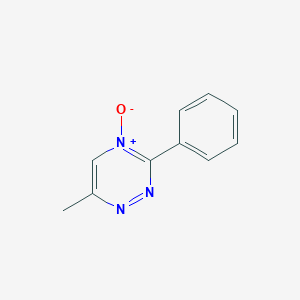
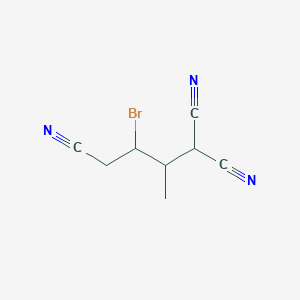
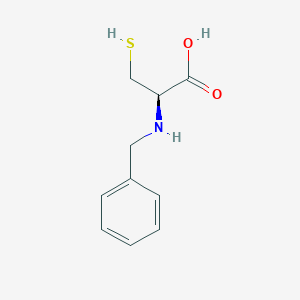

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
